

Quantifying the Labeling Efficiency of BHQ-1 NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bhq-1 nhs*

Cat. No.: *B12379880*

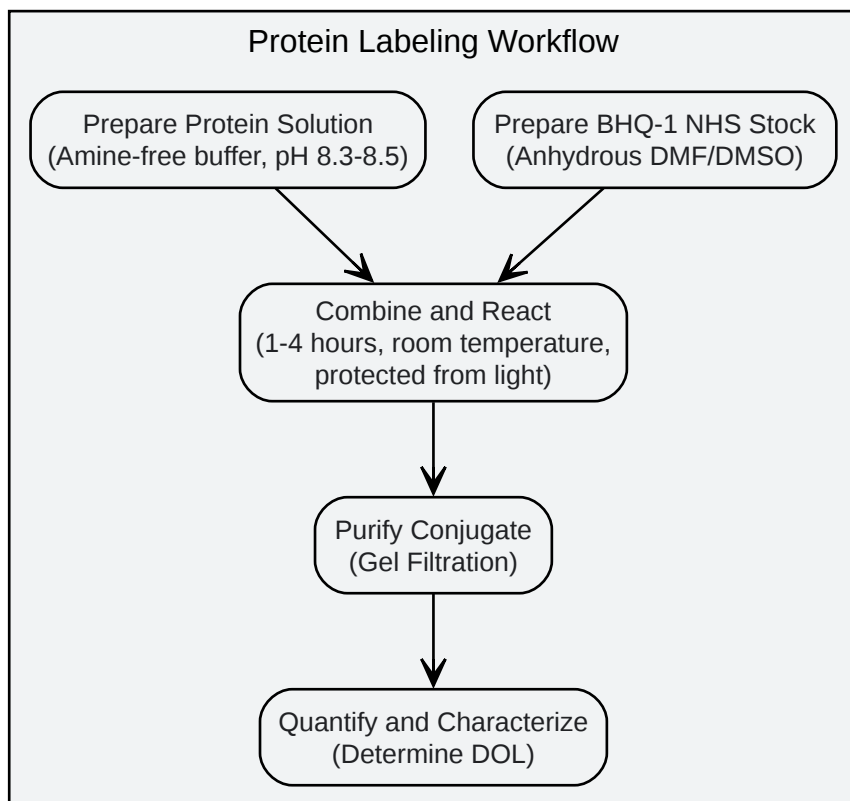
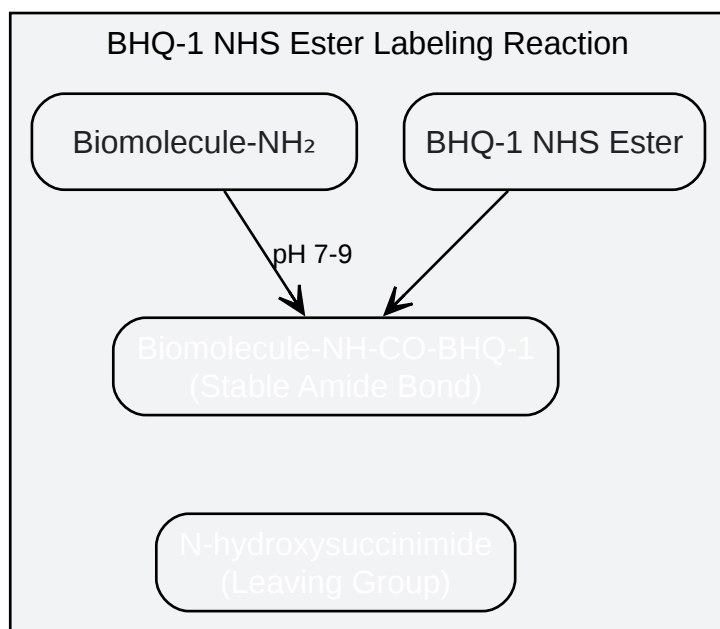
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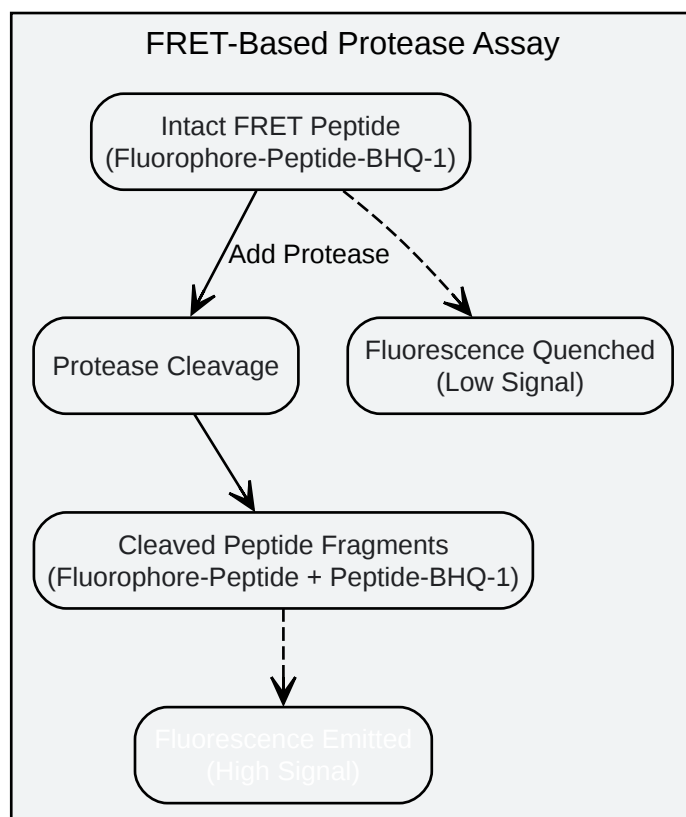
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Black Hole Quencher™-1 (BHQ-1) N-hydroxysuccinimide (NHS) ester for labeling biomolecules. BHQ-1 is a non-fluorescent "dark" quencher widely employed in the design of fluorescence resonance energy transfer (FRET) probes for applications such as quantitative PCR (qPCR) and protease activity assays.[1][2] The succinimidyl ester functional group allows for the covalent conjugation of BHQ-1 to primary amines present on proteins and amine-modified oligonucleotides.[3][4]

Principle of Reaction

BHQ-1 NHS ester reacts with primary amines, such as the ϵ -amino group of lysine residues in proteins or the 5' or 3' amino-linker of modified oligonucleotides, to form a stable amide bond. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group. The optimal pH for this reaction is typically between 7 and 9.





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- To cite this document: BenchChem. [Quantifying the Labeling Efficiency of BHQ-1 NHS Ester: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

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